4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a chromen-2-one group, and a methoxy group. Piperazine rings are common in many pharmaceuticals and have various biological activities. Chromen-2-one is a type of heterocyclic compound also found in various drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The compound affects the biochemical pathways associated with nucleotide synthesis and adenosine function . By inhibiting ENTs, it can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is an irreversible and non-competitive inhibitor , suggesting that it may have a long-lasting effect on its targets.
Result of Action
The compound’s action results in the inhibition of uridine uptake in ENT1 and ENT2 . This can potentially disrupt nucleotide synthesis and adenosine function, leading to various molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
This compound has been identified as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It is more selective to ENT2 than to ENT1 .
Cellular Effects
The effects of 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one on cells are primarily mediated through its inhibition of ENTs . ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting ENTs in an irreversible and non-competitive manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be displaced with excess washing, suggesting a long-lasting effect .
Metabolic Pathways
Given its role as an ENT inhibitor, it may influence the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by ENTs, given its role as an ENT inhibitor
Subcellular Localization
As an ENT inhibitor, it may be localized to the cell membrane where ENTs are typically found
Propriétés
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-28-16-6-7-17-15(13-22(27)29-20(17)14-16)12-21(26)25-10-8-24(9-11-25)19-5-3-2-4-18(19)23/h2-7,13-14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQDEEOZNPMWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.